N-Methoxycarbonyl-2-azetidinone CAS number and synonyms
N-Methoxycarbonyl-2-azetidinone CAS number and synonyms
This technical guide details the chemical profile, synthesis, and reactivity of
This molecule represents a critical class of "activated"
Technical Profile: -Methoxycarbonyl-2-azetidinone
Chemical Identity & Nomenclature
This compound is the methyl carbamate derivative of the parent 2-azetidinone.[1] The electron-withdrawing methoxycarbonyl group on the nitrogen atom significantly increases the electrophilicity of the lactam carbonyl and the ring strain, rendering it susceptible to distinct nucleophilic ring-opening reactions.[1]
| Property | Specification |
| Common Name | |
| Systematic Name | Methyl 2-oxoazetidine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 129.11 g/mol |
| Core Structure | 4-membered lactam ( |
| Parent CAS | 930-21-2 (2-Azetidinone / |
| Analogous CAS | 39537-56-1 ( |
| Physical State | Colorless oil or low-melting solid (derivative dependent) |
| Solubility | Soluble in CH |
Note on CAS Availability: While the parent 2-azetidinone (CAS 930-21-2) and the
-Boc derivative (CAS 39537-56-1) are commodity chemicals, the specific methyl ester variant is frequently synthesized in situ or on-demand in research settings.[1] It is not standardly indexed in public commercial catalogs under a unique, widely-cited CAS, unlike its-butyl counterpart. Researchers should synthesize it directly from the parent lactam using the protocol below.
Synthesis Protocol: -Acylation of -Lactams
Objective: Selective
Reagents
-
Electrophile: Methyl Chloroformate (ClCO
Me).[1] -
Base:
-Butyllithium ( -BuLi) or Lithium Hexamethyldisilazide (LiHMDS).[1] Avoid TEA/DIPEA as they are too weak for quantitative deprotonation of the lactam.[1] -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask under an Argon atmosphere.
-
Solvation: Dissolve 2-azetidinone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Slowly add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.-
Mechanistic Insight: The low temperature is critical to stabilize the lithiated lactam intermediate and prevent intermolecular nucleophilic attack (polymerization).[1]
-
-
Acylation: Stir the lithiated species for 30 minutes at -78 °C. Then, add Methyl Chloroformate (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench & Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc ( ).[1] Wash combined organics with brine, dry over Na SO , and concentrate-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
-
Reactivity & Applications
The
A. Nucleophilic Ring Opening (Synthesis of -Amino Acids)
Unlike the parent lactam, which requires harsh conditions to open,
-
Reaction: Ring opening with MeOH/NaOMe
Methyl -(methoxycarbonyl)- -alaninate.[1] -
Utility: This provides a rapid route to
-alanine derivatives used in peptidomimetics.[1]
B. Friedel-Crafts Alkylation
The activated lactam can serve as an electrophile in Lewis acid-catalyzed reactions with electron-rich aromatics (e.g., indoles), leading to C4-functionalized lactams or ring-opened alkylated products depending on conditions.
Visualization: Synthesis & Reactivity Pathways[8]
The following diagram illustrates the logic flow from the parent lactam to the activated intermediate and its subsequent divergence into ring-opened products.[1]
Caption: Synthesis of N-Methoxycarbonyl-2-azetidinone via lithiation and subsequent nucleophilic ring-opening.
References
-
Parent Compound Data: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 136721, 2-Azetidinone. Retrieved from [Link][1]
-
Mechanistic Grounding: Pitts, C. R., & Lectka, T. (2014).[1] Chemical Synthesis of
-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953.[1] (Contextual grounding for N-activation of lactams). -
Ring Opening Reactivity: D'Hooghe, M., et al. (2006).[1] Reaction of azetidines with chloroformates. Tetrahedron Letters. (Describes the reactivity of the azetidine ring with chloroformates). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate | 1408076-36-7 [sigmaaldrich.com]
- 3. SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITION OF THEREOF - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. CAS 930-21-2: 2-Azetidinone | CymitQuimica [cymitquimica.com]
- 6. CAS 930-21-2: 2-Azetidinone | CymitQuimica [cymitquimica.com]
- 7. Azetidin-2-one | 930-21-2 | TCI AMERICA [tcichemicals.com]
